![molecular formula C18H23NO7 B1525670 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-19-3](/img/structure/B1525670.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
“(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid” is an antiviral agent and an intermediate for Velpatasvir , which is a NS5A inhibitor used in the treatment of hepatitis C (HCV) infection .
Molecular Structure Analysis
The molecular formula of the compound is C12H21NO5 . Unfortunately, the specific molecular structure analysis is not available in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis: Protecting Group Strategy
In organic synthesis, the tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines, particularly in the synthesis of peptides. The Boc group is stable under acidic conditions and can be removed under mildly acidic conditions without affecting other sensitive functional groups in the molecule . This compound, with its Boc group, could be used in the synthesis of complex organic molecules, where selective reactivity is required.
Medicinal Chemistry: Drug Design and Development
The phenoxy and pyrrolidinecarboxylic acid components of the compound suggest potential applications in medicinal chemistry. These structural motifs are often found in drug molecules that target central nervous system disorders and could be used in the design and development of new therapeutic agents .
Pharmacology: Deprotection in Drug Synthesis
In pharmacology, the Boc group is used to protect amines during the synthesis of drug molecules. The high thermal stability of this compound makes it suitable for reactions that require high temperatures for deprotection, which is a critical step in the synthesis of certain pharmaceuticals .
Biochemistry: Enzyme Inhibition Studies
The specific structure of this compound suggests it could act as an inhibitor for certain enzymes. By binding to the active site of an enzyme, it could be used to study enzyme kinetics and mechanisms, providing insights into enzyme function and regulation .
Material Science: Polymer Synthesis
The tert-butoxycarbonyl group is also useful in polymer chemistry for the synthesis of polyamides and polyurethanes. It can be used to introduce amine functionalities into polymers, which can then be deprotected to yield functional materials with specific properties .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could serve as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its stability and distinctive retention time would make it valuable in analytical procedures .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S,4S)-4-(2-methoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-18(2,3)26-17(23)19-10-11(9-13(19)15(20)21)25-14-8-6-5-7-12(14)16(22)24-4/h5-8,11,13H,9-10H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHNYWEGRFKQF-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



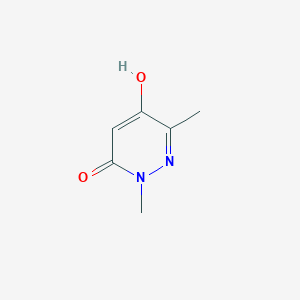
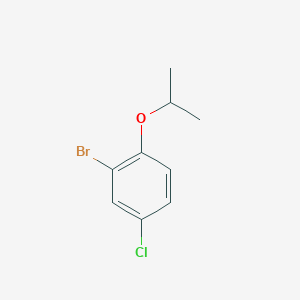
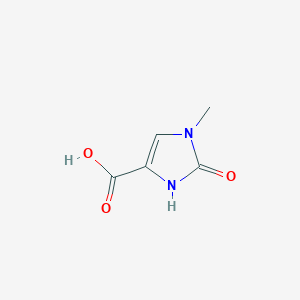
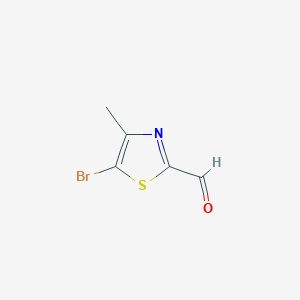

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)
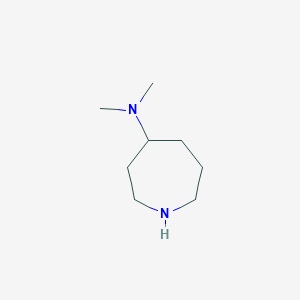
![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)
![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)

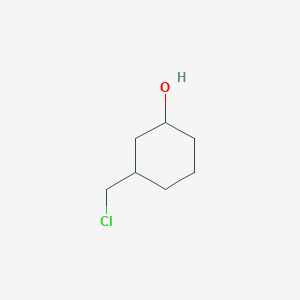
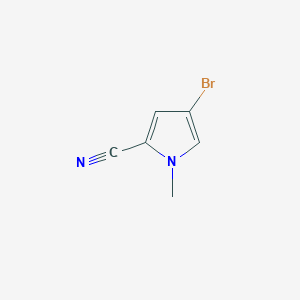

![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)